Benzyl N-[4-(2-aminoethyl)phenyl]carbamate Benzyl N-[4-(2-aminoethyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1139884-44-8
VCID: VC0111186
InChI: InChI=1S/C16H18N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12,17H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCN
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate

CAS No.: 1139884-44-8

Cat. No.: VC0111186

Molecular Formula: C16H18N2O2

Molecular Weight: 270.332

* For research use only. Not for human or veterinary use.

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate - 1139884-44-8

Specification

CAS No. 1139884-44-8
Molecular Formula C16H18N2O2
Molecular Weight 270.332
IUPAC Name benzyl N-[4-(2-aminoethyl)phenyl]carbamate
Standard InChI InChI=1S/C16H18N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12,17H2,(H,18,19)
Standard InChI Key KNEJBNSHORSFKK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCN

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Identification

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate is also known by alternative names including 4-(Benzyloxycarbonylamino)phenethylamine and Benzyl (4-(2-aminoethyl)phenyl)carbamate. The compound is identified in chemical databases by its CAS Registry Number 1139884-44-8 and has the molecular formula C16H18N2O2 . This compound belongs to the broader class of carbamate derivatives, which are characterized by the presence of a carbamate functional group (-NHCOO-).

Structural Features

The molecular structure of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate contains several key functional groups:

  • A benzyl group (C6H5CH2-) connected to the oxygen of the carbamate

  • A carbamate linkage (-NHCOO-)

  • A phenyl ring attached to the nitrogen of the carbamate

  • A 2-aminoethyl group (-CH2CH2NH2) at the para position of the phenyl ring

This structural arrangement gives the molecule dual functionality with both carbamate and primary amine groups that can participate in various chemical reactions and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate can be understood by examining similar carbamate derivatives and the contributions of its functional groups:

PropertyExpected CharacteristicBasis for Estimation
Physical StateSolid at room temperatureCommon for similar molecular weight carbamates
Molecular Weight270.33 g/molCalculated from formula C16H18N2O2
SolubilityModerate in organic solvents; Limited in waterBased on presence of both hydrophobic and hydrophilic groups
Acid-Base BehaviorBasic due to primary amine; pKa of conjugate acid likely between 9-10Comparable to similar primary amines
UV AbsorptionMaximum likely between 220-280 nmTypical for aromatic systems with carbamate functionality

Synthetic Methodologies

General Synthetic Approaches

The synthesis of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate typically employs one of several established routes for carbamate formation:

Chloroformate Method

This approach likely involves the reaction of 4-(2-aminoethyl)phenol with benzyl chloroformate in the presence of a base, similar to the synthesis of related compounds. This reaction proceeds through nucleophilic addition-elimination at the carbonyl carbon, resulting in the formation of the carbamate linkage .

Curtius Rearrangement Pathway

Another potential synthetic route involves the Curtius reaction, where a carboxylic acid is converted to an acyl azide, followed by thermal rearrangement to an isocyanate intermediate that subsequently reacts with benzyl alcohol to form the carbamate product .

Reaction Conditions and Optimization

The synthesis of carbamate derivatives requires careful control of reaction parameters to achieve high yields and purity:

ParameterOptimal ConditionsImpact on Synthesis
SolventDichloromethane or THFFacilitates dissolution of reactants and product formation
Temperature0-25°CControls reaction rate and minimizes side reactions
pHSlightly basic (pH 8-9)Neutralizes byproducts and favors nucleophilic attack
Reaction Time2-6 hoursAllows for complete conversion while limiting degradation
PurificationColumn chromatographyRemoves unreacted starting materials and byproducts

Protection Strategies

When synthesizing Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, the primary amine group often requires protection to prevent undesired side reactions. Common protection strategies include:

  • Temporary conversion to Boc derivatives using di-tert-butyl dicarbonate

  • Formation of phthalimide derivatives via the Gabriel synthesis

  • Schiff base formation followed by reduction and deprotection

These strategies ensure selective reaction at the phenolic hydroxyl group during carbamate formation.

Biological Activity Profile

Enzyme Inhibitory Properties

Carbamate derivatives structurally similar to Benzyl N-[4-(2-aminoethyl)phenyl]carbamate have demonstrated significant enzyme inhibitory activities, particularly against cholinesterases and carbonic anhydrase isoforms . The carbamate functionality can interact with the active site serine residue of certain enzymes, resulting in inhibition through either reversible or pseudo-irreversible mechanisms.

Structure-Activity Relationships

Research on related carbamate compounds has revealed important structure-activity relationships that may apply to Benzyl N-[4-(2-aminoethyl)phenyl]carbamate:

  • The benzyl group attached to the carbamate oxygen influences lipophilicity and binding affinity

  • The 2-aminoethyl substituent provides a positively charged moiety at physiological pH that can enhance binding through ionic interactions

  • The spatial arrangement between the carbamate and amine groups affects selectivity for different enzyme targets

Studies on carbamate derivatives have shown that subtle structural modifications can significantly impact inhibitory potency and selectivity .

Therapeutic AreaMechanismPotential Application
Neurodegenerative DisordersAcetylcholinesterase inhibitionAlzheimer's disease treatment
GlaucomaCarbonic anhydrase inhibitionReduction of intraocular pressure
Muscle DisordersModulation of neuromuscular transmissionMyasthenia gravis management

Research on O-substituted carbamate derivatives has demonstrated their potential as "possible target molecules for the treatment of Alzheimer's disease" due to their excellent inhibitory potential against acetylcholinesterase .

Comparative Analysis with Similar Compounds

Structural Comparison with Related Carbamates

To better understand the properties of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, it is valuable to compare it with structurally related compounds:

CompoundStructural DifferencePotential Impact on Properties
Benzyl (4-(aminomethyl)phenyl)carbamateOne carbon shorter chain (-CH2NH2 vs. -CH2CH2NH2)Different spatial arrangement affecting enzyme binding
Benzyl N-(2-Hydroxyethyl)carbamateLacks phenyl ring; has -OH instead of -NH2Different hydrogen bonding profile and solubility
N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamateDifferent substitution patternAltered electronic properties and biological activity

Activity Comparison

Research on carbamate derivatives has demonstrated varying degrees of enzyme inhibitory potency:

Compound TypeAcetylcholinesterase Inhibition (Ki)Butyrylcholinesterase InhibitionReference
O-substituted carbamates0.209-0.291 nMGood inhibitory potential
Tacrine (reference drug)0.398 nMNot specified
N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamateGood inhibitory potentialGood inhibitory potential

These data suggest that properly designed carbamate derivatives can exhibit potent enzyme inhibition, sometimes exceeding the activity of established therapeutic agents .

Analytical Characterization Methods

Spectroscopic Identification

The structural characterization of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate typically employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in 1H-NMR spectrum would include:

  • Aromatic protons from benzyl and phenyl groups (δ ~7.0-7.5 ppm)

  • Benzyl methylene protons (δ ~5.0-5.2 ppm)

  • Ethyl chain protons (δ ~2.7-3.4 ppm)

  • Carbamate NH (δ ~6.5-7.0 ppm)

  • Primary amine protons (δ ~1.5-2.0 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • Carbamate C=O stretch (~1700-1730 cm-1)

  • N-H stretching vibrations (~3300-3500 cm-1)

  • Aromatic C=C stretches (~1450-1600 cm-1)

  • C-O stretching (~1200-1250 cm-1)

Chromatographic Analysis

Chromatographic methods for analysis of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular identity

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Typical HPLC conditions might employ a C18 reversed-phase column with a mobile phase consisting of acetonitrile/water gradient containing a small amount of formic acid or ammonium acetate buffer.

Chemical Reactivity and Stability

Functional Group Reactivity

The reactivity of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate is governed by its key functional groups:

Carbamate Group Reactions

The carbamate functionality can undergo:

  • Hydrolysis under acidic or basic conditions

  • Aminolysis with primary or secondary amines

  • Reduction to corresponding amines with strong reducing agents

  • Thermal decomposition at elevated temperatures

Primary Amine Reactions

The terminal primary amine is reactive toward:

  • Acylation with acid chlorides or anhydrides

  • Alkylation with alkyl halides

  • Reductive amination with aldehydes or ketones

  • Formation of amides, ureas, or thioureas

Stability Considerations

Understanding the stability profile is essential for handling, storage, and application development:

ConditionStability BehaviorPrimary Degradation Pathway
Acidic EnvironmentModerate instabilityHydrolysis of carbamate linkage
Basic EnvironmentLow stabilityAccelerated hydrolysis
Oxidative ConditionsModerate stabilityOxidation of primary amine
Thermal ExposureStable at room temperatureDecomposition above ~150°C
Light ExposureGenerally stableMinimal photodegradation

Applications in Scientific Research

Chemical Biology Applications

Benzyl N-[4-(2-aminoethyl)phenyl]carbamate and similar compounds serve as valuable tools in chemical biology research:

  • As chemical probes for studying enzyme mechanisms

  • For investigating structure-activity relationships in drug development

  • As building blocks for the synthesis of more complex bioactive molecules

  • For developing activity-based protein profiling (ABPP) probes

Medicinal Chemistry Research

In medicinal chemistry, carbamate derivatives have found application in:

  • Development of enzyme inhibitors as potential therapeutic agents

  • Design of prodrugs with improved pharmacokinetic properties

  • Creation of biologically active compounds with enhanced stability

  • Structure-based drug design focused on neurological disorders

Research on carbamate derivatives has demonstrated their potential as "possible target molecules for the treatment of Alzheimer's disease" through their acetylcholinesterase inhibitory properties .

Future Research Directions

Synthesis and Characterization Opportunities

Future research on Benzyl N-[4-(2-aminoethyl)phenyl]carbamate could focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Comprehensive characterization of physical, chemical, and biological properties

  • Investigation of crystal structure and conformational preferences

  • Study of structure-property relationships through systematic modification

Biological Evaluation

Promising research avenues include:

  • Systematic assessment of enzyme inhibitory properties against various targets

  • Structure-activity relationship studies through the synthesis of analogs

  • Molecular modeling to understand binding interactions with target enzymes

  • In vitro and potentially in vivo studies to evaluate therapeutic potential

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